N-Cyclohexyl-N-(2-hydroxyethyl)cinnamamide

Description

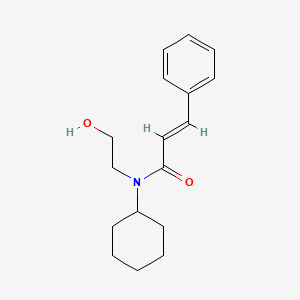

N-Cyclohexyl-N-(2-hydroxyethyl)cinnamamide is a cinnamamide derivative characterized by a cinnamoyl backbone (α,β-unsaturated carbonyl system) substituted with two groups on the nitrogen atom: a cyclohexyl ring and a 2-hydroxyethyl chain. The compound has been investigated for anticonvulsant activity, demonstrating efficacy in the maximal electroshock (MES) test with low neurotoxicity .

Properties

CAS No. |

43196-37-8 |

|---|---|

Molecular Formula |

C17H23NO2 |

Molecular Weight |

273.37 g/mol |

IUPAC Name |

(E)-N-cyclohexyl-N-(2-hydroxyethyl)-3-phenylprop-2-enamide |

InChI |

InChI=1S/C17H23NO2/c19-14-13-18(16-9-5-2-6-10-16)17(20)12-11-15-7-3-1-4-8-15/h1,3-4,7-8,11-12,16,19H,2,5-6,9-10,13-14H2/b12-11+ |

InChI Key |

WRWJOKRHWDMRMM-VAWYXSNFSA-N |

Isomeric SMILES |

C1CCC(CC1)N(CCO)C(=O)/C=C/C2=CC=CC=C2 |

Canonical SMILES |

C1CCC(CC1)N(CCO)C(=O)C=CC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Cyclohexyl-N-(2-hydroxyethyl)cinnamamide can be synthesized through a multi-step process. One common method involves the reaction of cinnamoyl chloride with N-cyclohexyl-N-(2-hydroxyethyl)amine in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-Cyclohexyl-N-(2-hydroxyethyl)cinnamamide undergoes various chemical reactions, including:

Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

Reduction: The cinnamamide moiety can be reduced to form the corresponding amine.

Substitution: The hydroxyethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Nucleophiles such as alkoxides or amines can be used in the presence of a suitable base.

Major Products Formed

Oxidation: Formation of N-Cyclohexyl-N-(2-oxoethyl)cinnamamide.

Reduction: Formation of N-Cyclohexyl-N-(2-hydroxyethyl)phenethylamine.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Reactions

N-Cyclohexyl-N-(2-hydroxyethyl)cinnamamide can undergo several chemical reactions:

- Oxidation The hydroxyethyl group can be oxidized to form a carbonyl group. The common oxidizing agents for this reaction are potassium permanganate or chromium trioxide, which can be used under acidic or basic conditions. The major product formed is N-Cyclohexyl-N-(2-oxoethyl)cinnamamide.

- Reduction The cinnamamide moiety can be reduced to form the corresponding amine using reducing agents like lithium aluminum hydride or sodium borohydride. The major product formed is N-Cyclohexyl-N-(2-hydroxyethyl)phenethylamine.

- Substitution The hydroxyethyl group can participate in nucleophilic substitution reactions using nucleophiles such as alkoxides or amines in the presence of a suitable base. This reaction leads to the formation of various substituted derivatives depending on the nucleophile used.

Scientific and Industrial Applications

- Chemistry this compound is used as a building block in the synthesis of molecules and polymers. Cinnamides, in general, serve as common core structures in many pharmaceuticals and natural products .

- Biology It is investigated for its potential biological activities, such as antimicrobial and anticancer properties.

- Medicine It is explored for potential use as a therapeutic agent in treating various diseases. N-(2-hydroxyethyl) cinnamamide derivatives have been synthesized and screened for anticonvulsant activities .

- Industry It is utilized in developing photo-responsive polymers and other advanced materials.

Mechanism of Action

The mechanism of action of N-Cyclohexyl-N-(2-hydroxyethyl)cinnamamide involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Cinnamamide Derivatives

Anticonvulsant Activity

- N-Cyclohexyl-N-(2-hydroxyethyl)cinnamamide : Exhibited significant anticonvulsant activity (MES test) with reduced neurotoxicity compared to other derivatives. The hydroxyl group may enhance solubility and metabolic stability .

- N-(2-Hydroxyethyl) cinnamamide derivatives : Fluorinated analogs (e.g., compound 1d) showed improved activity, suggesting electronegative substituents enhance target interactions .

Antimicrobial and Anti-Biofilm Activity

- N-Benzyl cinnamamide : Isolated from Gracilaria fisheri, it inhibited Vibrio harveyi biofilm formation at 10-fold lower MIC than α-resorcylic acid. The benzyl group likely enhances membrane penetration .

- N-(Thiazol-2-yl)cinnamamide : Demonstrated SARS-CoV-2 protease inhibition (IC₅₀ ~5 µM) due to thiazole’s nucleophilic interaction with viral enzymes .

Oxidative Stress Protection

- N-Phenyl cinnamamide derivatives : Activated the Nrf2/ARE pathway in hepatocytes, with electron-donating substituents (e.g., -OCH₃) enhancing activity .

Kinase Inhibition

- Cinnamamide-chalcone hybrids : CDK2 inhibitors (IC₅₀ ~0.8 µM) where the chalcone moiety extends conjugation, improving binding affinity .

Pharmacokinetic and Toxicity Profiles

Data Table: Comparative Analysis of Key Cinnamamide Derivatives

Biological Activity

N-Cyclohexyl-N-(2-hydroxyethyl)cinnamamide is a compound that has garnered attention for its diverse biological activities and potential therapeutic applications. This article provides an in-depth overview of its biological properties, mechanisms of action, and relevant research findings.

This compound is characterized by its unique structure, comprising a cyclohexyl group, a hydroxyethyl moiety, and a cinnamide backbone. This structural composition suggests potential interactions with various biological targets.

The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets in biological systems. These interactions may involve:

- Enzyme Modulation : The compound may influence enzyme activities, leading to altered metabolic pathways.

- Receptor Binding : It could bind to specific receptors, affecting signal transduction processes.

Anticonvulsant Activity

Research has demonstrated that this compound exhibits significant anticonvulsant properties. In a study assessing various derivatives, it was found that certain compounds showed promising results in the maximal electroshock (MES) test, indicating their potential as anticonvulsants. For instance:

- Median Effective Dose (ED50) : 17.7 mg/kg

- Median Toxicity Dose (TD50) : 154.9 mg/kg

- Protective Index (PI) : 8.8, which is notably higher than that of established antiepileptic drugs like carbamazepine .

Antimicrobial Activity

This compound has been investigated for its antimicrobial properties. Its derivatives have shown effectiveness against various bacterial strains, including antibiotic-resistant strains. The mechanism may involve disrupting bacterial cell membranes or inhibiting key metabolic pathways .

Anticancer Properties

Cinnamide derivatives, including this compound, have been reported to possess anticancer activities. Studies indicate that these compounds can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms such as:

- Cell Cycle Arrest : Interfering with the cell cycle progression.

- Induction of Apoptosis : Triggering programmed cell death in malignant cells .

Study 1: Anticonvulsant Efficacy

A series of N-(2-hydroxyethyl) cinnamamide derivatives were synthesized and evaluated for their anticonvulsant activity. The results indicated that specific substitutions on the cinnamide structure could enhance efficacy while maintaining low toxicity levels.

| Compound | ED50 (mg/kg) | TD50 (mg/kg) | PI |

|---|---|---|---|

| I | 17.7 | 154.9 | 8.8 |

| 1d | 17.0 | 211.1 | 12.4 |

This data highlights the potential for developing safer anticonvulsant medications based on this scaffold .

Study 2: Antimicrobial Activity

In another investigation, derivatives of this compound were tested against Gram-positive bacteria, including MRSA (Methicillin-resistant Staphylococcus aureus). The compounds exhibited selective antibacterial activity with minimal cytotoxic effects on human cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.